molecular formula C18H21N5O5S B6528764 N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-(4-methoxybenzenesulfonyl)butanamide CAS No. 1019102-34-1

N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-(4-methoxybenzenesulfonyl)butanamide

Cat. No.: B6528764
CAS No.: 1019102-34-1
M. Wt: 419.5 g/mol
InChI Key: HQEMCOVDLUYSFW-UHFFFAOYSA-N
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Description

N-[5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-(4-methoxybenzenesulfonyl)butanamide is a synthetic organic compound featuring a hybrid heterocyclic scaffold. Its structure integrates a 1,3,4-oxadiazole ring linked to a 1,5-dimethylpyrazole moiety and a 4-methoxybenzenesulfonyl group via a butanamide chain. The compound’s crystallographic and intermolecular interaction properties are critical for understanding its stability and reactivity, often analyzed using tools like SHELX for structural refinement and graph set theory for hydrogen-bonding patterns .

Properties

IUPAC Name

N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-(4-methoxyphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O5S/c1-12-11-15(22-23(12)2)17-20-21-18(28-17)19-16(24)5-4-10-29(25,26)14-8-6-13(27-3)7-9-14/h6-9,11H,4-5,10H2,1-3H3,(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQEMCOVDLUYSFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-(4-methoxybenzenesulfonyl)butanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound incorporates a pyrazole ring, an oxadiazole ring, and a sulfonamide functionality, which are known for their diverse pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N4O3SC_{16}H_{20}N_4O_3S, with a molecular weight of approximately 368.42 g/mol. The structural components include:

  • Pyrazole ring : Known for antimalarial and antileishmanial activities.
  • Oxadiazole ring : Associated with antibacterial and antifungal properties.
  • Sulfonamide group : Recognized for its enzyme inhibition capabilities and antibacterial action.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some derivatives demonstrating IC50 values in the low micromolar range against these pathogens .

CompoundBacterial StrainIC50 (µM)
7lSalmonella typhi2.14
7mBacillus subtilis0.63
7nOther strains2.17

Enzyme Inhibition

The compound has potential as an acetylcholinesterase (AChE) inhibitor. A study reported strong inhibitory activity against urease, which is crucial for treating conditions related to urease-producing bacteria. The synthesized derivatives showed varying degrees of inhibition with IC50 values significantly lower than that of thiourea, a standard reference .

Antifungal Activity

In addition to its antibacterial properties, related compounds have demonstrated antifungal activities. The presence of the oxadiazole moiety is particularly notable in enhancing antifungal efficacy.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors within microbial cells, disrupting their normal function and leading to cell death.

Pharmacokinetics

The structural characteristics suggest that this compound may exhibit good solubility in polar solvents, potentially enhancing its bioavailability. Further studies are needed to assess its pharmacokinetic profile in vivo.

Case Studies and Research Findings

Several studies have synthesized similar compounds with promising biological profiles:

  • Antibacterial Screening : A series of synthesized 1,3,4-oxadiazole derivatives were evaluated for their antibacterial activity against various strains.
  • Enzyme Inhibition Studies : Compounds were tested for their inhibitory effects on AChE and urease, showing significant potential as therapeutic agents against related diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Comparisons

The compound’s crystallographic data, hypothetically refined via SHELX , can be compared to analogs such as N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide and 4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide . Key parameters include:

Parameter Target Compound N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide 4-Methoxy-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide
Molecular Weight (g/mol) 449.48 317.34 311.35
Crystallographic System Monoclinic (hypothetical) Orthorhombic Triclinic
Hydrogen Bond Donors/Acceptors 2/8 2/6 2/7
Solubility (mg/mL, H₂O) <0.1 0.5 0.3

The target compound’s lower solubility may stem from its bulky 1,5-dimethylpyrazole group, which reduces hydrophilic interactions. Its monoclinic system (if confirmed via SHELX refinement ) contrasts with the simpler orthorhombic or triclinic systems of analogs, suggesting distinct packing efficiencies.

Hydrogen-Bonding and Supramolecular Interactions

Using graph set analysis , the target compound’s sulfonyl and oxadiazole groups likely form C(4) and R₂²(8) hydrogen-bonding motifs, similar to its analogs. For example:

  • N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide primarily exhibits N–H···O and C–H···π interactions.
  • The target compound’s 1,5-dimethylpyrazole moiety may participate in C–H···N bonds, creating a 3D network absent in simpler analogs.

Pharmacological and Thermodynamic Properties

While direct pharmacological data for the target compound is unavailable, its structural features suggest enhanced kinase inhibition compared to non-pyrazole-containing sulfonamides. Thermodynamic stability, inferred from crystallographic data, may correlate with higher melting points (e.g., ~220°C estimated) versus analogs (~180–200°C).

Methodological Considerations

  • Crystallography : SHELX-based refinement is standard for determining precise bond lengths and angles, critical for comparing isostructural analogs.
  • Hydrogen-Bond Analysis : Etter’s graph set theory enables systematic comparison of intermolecular interactions, distinguishing the target compound’s unique packing behavior.

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